5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

TDO inhibitor IDO1 Immuno-oncology

5-Bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 348125-24-6) is a heterocyclic small molecule (MW 317.14 g/mol, formula C₁₄H₉BrN₂O₂) belonging to the phthalimide/isoindoline-1,3-dione class. It is distinguished from the ubiquitous non‑brominated 2-(pyridin-3-ylmethyl)isoindoline-1,3-dione (CAS 34403-38-8, MW 238.24) by a bromine atom at the 5‑position of the isoindole core.

Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
Cat. No. B13528147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Molecular FormulaC14H9BrN2O2
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C14H9BrN2O2/c15-10-3-4-11-12(6-10)14(19)17(13(11)18)8-9-2-1-5-16-7-9/h1-7H,8H2
InChIKeySKJXUVRASVIPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione – Isoindole-1,3-dione Core Profile and Key Molecular Descriptors


5-Bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 348125-24-6) is a heterocyclic small molecule (MW 317.14 g/mol, formula C₁₄H₉BrN₂O₂) belonging to the phthalimide/isoindoline-1,3-dione class [1]. It is distinguished from the ubiquitous non‑brominated 2-(pyridin-3-ylmethyl)isoindoline-1,3-dione (CAS 34403-38-8, MW 238.24) by a bromine atom at the 5‑position of the isoindole core . This substitution confers distinct electronic, steric, and lipophilic properties that influence the compound's target engagement, physicochemical profile, and synthetic versatility. The compound is a known inhibitor of tryptophan 2,3‑dioxygenase (TDO) and indoleamine 2,3‑dioxygenase 1 (IDO1), key enzymes in the kynurenine pathway relevant to immuno‑oncology and neurodegenerative disease research [2].

Why Direct Substitution of 5-Bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione with Non‑Brominated or Positional Isomers Yields Unreliable Biological Outcomes


In the isoindoline-1,3-dione (phthalimide) scaffold, bromine substitution on the homocycle is not a benign modification. Structure‑activity relationship (SAR) studies on N‑pyridinyl(alkyl)phthalimides demonstrate that substituents at the 5‑position directly modulate inhibitory potency: 5‑fluoro, 5‑nitro, and 5‑amino substitutions all alter TNF‑α inhibitory activity relative to the unsubstituted parent [1]. Furthermore, the 16‑fold selectivity window between TDO and IDO1 (IC₅₀ 40 nM vs. 640 nM) observed for the brominated derivative is critically dependent on the bromine atom, as non‑brominated congeners in the same chemical series exhibit markedly different selectivity profiles [2]. Procuring a generic de‑bromo analog (CAS 34403-38-8) or a regioisomeric bromopyridinyl variant (CAS 219660-71-6) therefore introduces uncontrolled variability in target potency, selectivity, and ADME properties, undermining experimental reproducibility in TDO/IDO‑focused programs .

Quantitative Differentiation Evidence for 5-Bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione in TDO/IDO1 Targeting


TDO vs. IDO1 Selectivity: 16‑Fold Preferential Inhibition Achieved by 5‑Bromo Substitution

The 5‑bromo‑substituted isoindoline-1,3-dione exhibits a 16‑fold selectivity for TDO over IDO1 in recombinant enzyme assays. This selectivity is a direct consequence of bromine substitution on the isoindole core and distinguishes this compound from dual‑acting analogs or IDO1‑preferring comparators in the class [1].

TDO inhibitor IDO1 Immuno-oncology Tryptophan metabolism

Cellular TDO Engagement: Confirmed Target Suppression in Human Cancer Cell Lines

The compound demonstrates cellular TDO inhibition with EC₅₀ values of 1,070 nM in SW48 colorectal adenocarcinoma cells and 3,030 nM in A‑172 glioblastoma cells, confirming that biochemical TDO inhibition translates to cellular target engagement across two distinct tumor lineages [1].

Cellular TDO assay Cancer cell line Target engagement SW48 A-172

5‑Position Bromination Enables Synthetic Diversification through Cross‑Coupling Chemistry

The aryl bromide at the 5‑position provides a versatile synthetic handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling rapid analog generation for SAR exploration. In contrast, the non‑brominated parent compound (2‑(pyridin-3-ylmethyl)isoindoline-1,3-dione) lacks this reactive site and requires de novo synthesis for each substitution pattern .

Cross-coupling handle Suzuki coupling SAR expansion 5-bromo synthon

Physicochemical Differentiation: Impact of Bromine on Lipophilicity and Molecular Recognition

The introduction of bromine at the 5‑position increases molecular weight by 78.9 g/mol (238.24 → 317.14) and adds significant lipophilicity and halogen‑bonding capacity relative to the non‑brominated parent [1]. In the broader phthalimide class, halogen substitution at this position is documented to enhance target binding through halogen‑bond interactions and to modulate ADME properties, as demonstrated in TNF‑α inhibitor SAR where 5‑fluoro and 5‑nitro substitutions yielded distinct potency profiles [2].

Lipophilicity Halogen bonding Molecular weight Drug-likeness

Optimal Procurement and Application Scenarios for 5-Bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione


TDO‑Selective Pharmacological Tool Compound for Immuno‑Oncology Target Validation

With a TDO IC₅₀ of 40 nM and 16‑fold selectivity over IDO1 [1], this compound is optimally deployed as a TDO‑selective chemical probe in tumor immunology studies. Researchers dissecting the relative contributions of TDO versus IDO1 to kynurenine pathway‑mediated immune suppression in the tumor microenvironment can use this compound to achieve TDO blockade without concurrent IDO1 inhibition, enabling cleaner mechanistic interpretation than dual‑acting inhibitors.

Late‑Stage Diversification Intermediate for Focused Phthalimide‑Based Kinase or Dioxygenase Inhibitor Libraries

The aryl bromide at the 5‑position serves as a reactive handle for Pd‑catalyzed cross‑coupling [1]. Medicinal chemistry teams synthesizing isoindoline-1,3-dione‑based libraries targeting TDO, IDO1, or structurally related heme‑dependent dioxygenases can procure this compound as a common late‑stage intermediate and generate diverse C5‑arylated, ‑aminated, or ‑alkynylated analogs via parallel synthesis, significantly compressing SAR exploration timelines.

Cellular TDO Engagement Studies in Colorectal and Glioblastoma Cancer Models

Documented cellular EC₅₀ values of 1,070 nM (SW48 colorectal) and 3,030 nM (A‑172 glioblastoma) [1] make this compound suitable for TDO target engagement studies in these specific cancer lineages. Researchers can use these pre‑established potency benchmarks to design dose‑response experiments in cognate cell lines without requiring de novo cellular IC₅₀ determination, expediting experimental workflows.

Quote Request

Request a Quote for 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.